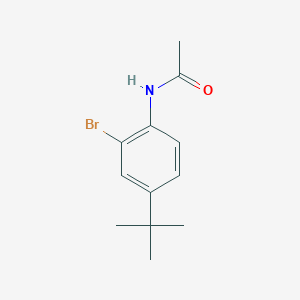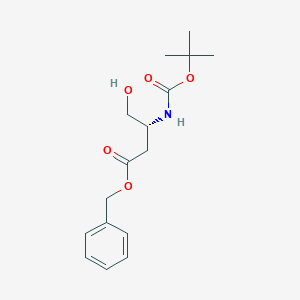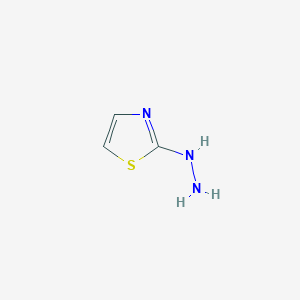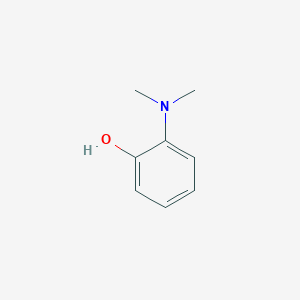
2-DIMETHYLAMINOPHENOL
Vue d'ensemble
Description
2-DIMETHYLAMINOPHENOL is an organic compound with the molecular formula C8H11NO. It is also known as 2-Aminophenol, N,N-dimethyl-. This compound is characterized by the presence of a dimethylamino group attached to the second position of the phenol ring. It is a versatile compound used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-DIMETHYLAMINOPHENOL involves the reaction of resorcinol with dimethylamine. The reaction is typically carried out in an autoclave at elevated temperatures (around 200°C) and involves the use of industrial lye and toluene for purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes steps like extraction, distillation, and purification to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-DIMETHYLAMINOPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Applications De Recherche Scientifique
2-DIMETHYLAMINOPHENOL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-DIMETHYLAMINOPHENOL involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, protein conformation, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
3-(Dimethylamino)phenol: The dimethylamino group is attached to the third position, altering its chemical properties and reactivity.
Uniqueness
2-DIMETHYLAMINOPHENOL is unique due to the specific positioning of the dimethylamino group, which enhances its reactivity and makes it suitable for a broader range of chemical reactions compared to its analogs .
Propriétés
IUPAC Name |
2-(dimethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABZJZJXPSZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6091558 | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-22-4 | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dimethylaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIMETHYLAMINO)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IC0S2JE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Dimethylaminophenol participate in the oxidation of haemoglobin?
A1: this compound is a key intermediate in the autocatalytic oxidation of haemoglobin to ferrihaemoglobin (methemoglobin) by dimethylaniline N-oxide (DANO). [] This process involves a series of reactions where DANO interacts with ferrihaemoglobin or ferricytochrome c, generating N-methylaniline and this compound as products. [] These two compounds then undergo oxidative condensation to form a leuco compound, 2-dimethylamino-4-(N-methylanilino)phenol. [, ] Further oxidation of this leuco compound yields a purple dye, which contributes to the autocatalytic cycle of ferrihaemoglobin formation. []
Q2: What is the structure of the leuco compound formed during the reaction of this compound with N-methylaniline?
A2: X-ray analysis revealed the leuco compound's structure to be 2-dimethylamino-4-(N-methylanilino)phenol. [, ] This confirms it as the product of N-methylaniline and this compound condensation. []
Q3: Beyond haemoglobin oxidation, what other reactions is this compound involved in?
A3: 2-Dimethylaminophenols, along with malononitrile, are key building blocks in the synthesis of chromenochromenes. [, ] This process relies on the in situ generation of o-quinone methides from phenolic Mannich bases, which then undergo cycloaddition with 2-aminochromene-3-carbonitrile intermediates (themselves derived from Mannich bases and malononitrile). []
Q4: Can you elaborate on the structure of this compound and its potential toxicity?
A4: this compound is a substituted phenol with electron-releasing dimethylamino group. This characteristic allows it to form potentially toxic phenoxyl-free radicals. [] In the context of cigarette smoke, this compound is identified as one of the most toxic phenols present. []
Q5: Are there any known applications of this compound in organic synthesis?
A5: this compound plays a crucial role in proving the structure of Mannich bases of benzoxazolone. [] This is achieved by converting the Mannich base to chloromethyl-benzoxazolone and subsequently reducing it to this compound using lithium aluminum hydride. []
Q6: What analytical techniques are used to study this compound?
A6: Various methods are employed to analyze this compound and its derivatives. X-ray analysis has been crucial in elucidating the structure of the leuco compound formed during the reaction with N-methylaniline. [, ] Furthermore, chemical and physicochemical methods are employed to confirm the structure and study the reaction mechanisms. [, ] Identification and quantification of this compound in complex mixtures like cigarette smoke likely involves techniques like gas chromatography and mass spectrometry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


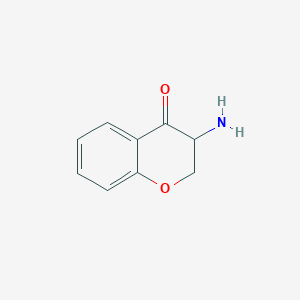
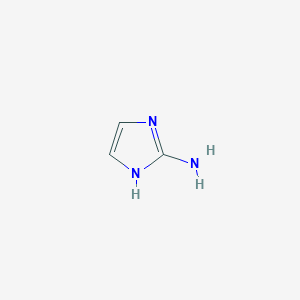
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)
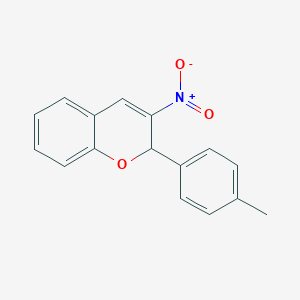


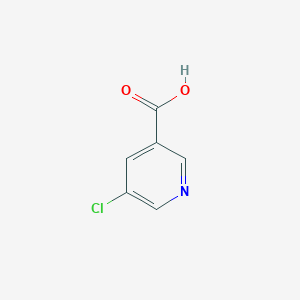
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)


